Enhanced Reactivity of C–H Bond at C3 Position: Direct Comparison of Ortho-Substituted Fluorobenzene Derivatives in Palladium-Catalyzed Arylation
In a palladium-catalyzed C–H arylation study of fluorobenzene derivatives, the presence of an ortho-bromo substituent significantly increases the reactivity of the C–H bond at the C3 position relative to the fluorine atom [1]. While the study did not test 1-bromo-2-fluoro-3,5-dimethylbenzene directly, the observed trend establishes a class-level inference that ortho-bromo substitution on fluorobenzene enhances C3 C–H reactivity, a feature expected to be modulated by the additional methyl groups in this target compound.
| Evidence Dimension | Reactivity enhancement of C3 C–H bond (relative to unsubstituted fluorobenzene baseline) |
|---|---|
| Target Compound Data | Not directly measured; expected to exhibit enhanced C3 C–H reactivity based on ortho-bromo substitution. |
| Comparator Or Baseline | Fluorobenzene without ortho-substituent (baseline reactivity = 1.0) |
| Quantified Difference | Ortho-bromo substituent significantly increases C3 C–H reactivity; exact fold-increase not quantified in the cited study. |
| Conditions | Palladium-catalyzed C–H bond arylation with aryl bromides, KOAc base, 150°C. |
Why This Matters
This class-level inference supports the selection of 1-bromo-2-fluoro-3,5-dimethylbenzene over simpler fluorobenzene derivatives for applications requiring enhanced reactivity at the C3 position, potentially enabling more efficient or selective C–H functionalization.
- [1] A. Hfaiedh, H. B. Ammar, J.-F. Soulé, H. Doucet. Palladium-catalyzed regioselective C–H bond arylation of fluorobenzene derivatives. Organic & Biomolecular Chemistry, 2017, 15, 7447-7455. View Source
